molecular formula C25H23N3O4S B5067621 N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide

N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide

Cat. No. B5067621
M. Wt: 461.5 g/mol
InChI Key: BSZSJVHUEXICJJ-UHFFFAOYSA-N
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Description

The compound “N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups including a benzoxazole ring, an amide group, and a carbonothioyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring system is aromatic, which means it is particularly stable. The amide and carbonothioyl groups could potentially participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could potentially undergo hydrolysis, and the carbonothioyl group might be susceptible to nucleophilic attack. The benzoxazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar benzoxazole ring. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-14-8-9-16(12-15(14)2)24-27-18-13-17(10-11-19(18)32-24)26-25(33)28-23(29)22-20(30-3)6-5-7-21(22)31-4/h5-13H,1-4H3,(H2,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZSJVHUEXICJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C=CC=C4OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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